An In-Depth Technical Guide to Temsirolimus-d7: Structure, Properties, and Application
An In-Depth Technical Guide to Temsirolimus-d7: Structure, Properties, and Application
This guide provides a detailed technical overview of Temsirolimus-d7, a deuterated analog of the mTOR inhibitor Temsirolimus. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical and physical properties, its critical role as an internal standard in analytical chemistry, and the methodologies that leverage its unique characteristics for precise quantification.
Introduction: The Significance of Isotopic Labeling
Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a critical regulator of cell proliferation, growth, and survival.[1][2] By interfering with protein synthesis, Temsirolimus can induce cell cycle arrest and has demonstrated antiangiogenic and antitumor effects, leading to its approval for the treatment of advanced renal cell carcinoma.[1][2][3]
In the realm of pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the accurate quantification of a drug and its metabolites in biological matrices is paramount. This is where isotopically labeled internal standards, such as Temsirolimus-d7, become indispensable. Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the parent drug but has a distinct, higher molecular weight.[4] This mass shift is the key to its utility in mass spectrometry-based assays.
Chemical Identity and Structure
Temsirolimus-d7 is a stable, isotopically labeled form of Temsirolimus. The deuterium atoms are strategically placed on the 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate moiety of the molecule.[5] This specific placement is crucial as it occurs in a stable part of the molecule, minimizing the risk of back-exchange of deuterium for hydrogen under typical analytical conditions.
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Parent Compound: Temsirolimus
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Chemical Name: Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7][5]
The structural relationship between Temsirolimus and its d7 analog is illustrated below. The core macrolide structure remains unchanged, ensuring that the deuterated standard co-elutes perfectly with the unlabeled analyte during chromatographic separation.
Caption: Logical relationship between Temsirolimus and its d7 labeled analog.
Physicochemical Properties
The physical properties of Temsirolimus-d7 are nearly identical to those of Temsirolimus, with the primary difference being its molecular weight. This similarity is fundamental to its function as an internal standard, ensuring it behaves identically during sample extraction, chromatography, and ionization.[4][7]
| Property | Temsirolimus | Temsirolimus-d7 | Data Source(s) |
| Molecular Formula | C₅₆H₈₇NO₁₆ | C₅₆H₈₀D₇NO₁₆ | [5][6][8][9][10] |
| Molecular Weight | ~1030.29 g/mol | ~1037.33 g/mol | [5][6][8][9][11] |
| Appearance | White to off-white crystalline solid | White to off-white solid | [10][12] |
| Solubility | Soluble in DMSO, DMF, and ethanol; insoluble in water | Assumed to be identical to Temsirolimus | [8][12][13][14] |
| Storage Conditions | -20°C, protected from light | -20°C, protected from light | [8][12][13] |
| Stability | Stable for ≥4 years at -20°C | Assumed to be identical to Temsirolimus | [12] |
The Role of Temsirolimus-d7 in Quantitative Bioanalysis
The primary application of Temsirolimus-d7 is as an internal standard (IS) for the quantification of Temsirolimus in complex biological matrices like plasma, whole blood, and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]
The Causality Behind Using a Deuterated Internal Standard:
LC-MS/MS analysis is susceptible to several sources of variability that can compromise accuracy and precision. These include:
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Sample Preparation Losses: Inefficient extraction or sample loss during transfer steps.
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Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[4]
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Instrumental Variability: Fluctuations in injection volume or detector response over the course of an analytical run.[19]
A deuterated internal standard is the gold standard for mitigating these issues.[4][7] Because Temsirolimus-d7 is chemically identical to Temsirolimus, it experiences the exact same losses during sample preparation and is affected by matrix effects in precisely the same way.[7] It also co-elutes chromatographically. However, due to its higher mass, it is readily distinguished from the analyte by the mass spectrometer.
By adding a known amount of Temsirolimus-d7 to every sample, standard, and quality control at the very beginning of the workflow, the final quantification is based on the ratio of the analyte's response to the internal standard's response.[19] This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for variability and ensuring highly accurate and reproducible results.[19]
Caption: Workflow for bioanalysis using Temsirolimus-d7 as an internal standard.
Experimental Protocol: Quantification of Temsirolimus in Human Plasma
This section outlines a representative, self-validating LC-MS/MS protocol for the quantification of Temsirolimus.
1. Preparation of Stock and Working Solutions:
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Temsirolimus Stock (1 mg/mL): Accurately weigh and dissolve Temsirolimus in DMSO.
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Temsirolimus-d7 IS Stock (1 mg/mL): Accurately weigh and dissolve Temsirolimus-d7 in DMSO.
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Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards (e.g., 0.1 to 100 ng/mL) and a fixed concentration IS working solution (e.g., 10 ng/mL).
2. Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Temsirolimus-d7 IS working solution. Vortex briefly.
-
Causality Check: Adding the IS at this initial stage ensures it accounts for any variability in the subsequent extraction steps.
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Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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Self-Validation: The recovery of the IS can be monitored across the batch. A consistent IS peak area indicates a reproducible extraction process.
3. LC-MS/MS Conditions:
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LC System: UHPLC system.
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Temsirolimus and Temsirolimus-d7.
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Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
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MRM Transitions (Hypothetical):
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Temsirolimus: Q1: 1048.7 -> Q3: 981.6
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Temsirolimus-d7: Q1: 1055.7 -> Q3: 981.6
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Expertise Note: The precursor ion (Q1) reflects the mass of the protonated molecule plus an adduct (e.g., NH₄⁺), and the product ion (Q3) is a stable fragment common to both the analyte and the IS. The +7 Da mass difference is clearly observed in the precursor ion.
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4. Data Analysis and Validation:
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Integrate the peak areas for both the Temsirolimus and Temsirolimus-d7 MRM transitions.
-
Calculate the peak area ratio (Temsirolimus/Temsirolimus-d7).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
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Trustworthiness: The quality of the method is validated by ensuring the calibration curve has a correlation coefficient (r²) > 0.99 and that the accuracy and precision of the quality control samples are within acceptable limits (e.g., ±15%).
Conclusion
Temsirolimus-d7 is a vital tool for researchers and drug development professionals. Its design as a stable-isotope-labeled internal standard is a prime example of leveraging fundamental chemical principles to achieve analytical excellence. By mimicking the analyte's behavior throughout the analytical process, it provides a robust and reliable method to correct for inevitable experimental variations. The use of Temsirolimus-d7 in LC-MS/MS workflows is not merely a procedural step but a cornerstone of generating the high-quality, defensible data required for pharmacokinetic analysis, clinical trials, and regulatory submissions.
References
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